molecular formula C7H4Br2N2 B1418779 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine CAS No. 1086389-94-7

3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1418779
CAS No.: 1086389-94-7
M. Wt: 275.93 g/mol
InChI Key: XXYBAFJGRDWBQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds 3a–3k in 45–60% yield .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds 3a–3k in 45–60% yield .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives have been characterized . For instance, the yield was 71% as a yellow solid, m.p. 287–288 °C .

Scientific Research Applications

Synthesis and Derivative Formation

1H-pyrrolo[2,3-b]pyridines, including 3,5-dibromo variants, have been explored for their versatile synthesis pathways and reactivity. Herbert and Wibberley (1969) detailed various synthetic routes and reactions, such as nitration, bromination, and Mannich base reactions, highlighting the compound's adaptability in forming diverse derivatives (Herbert & Wibberley, 1969). Additionally, Paudler and Dunham (1965) investigated the bromination reactions of related compounds, aligning with frontier-electron density calculations (Paudler & Dunham, 1965).

Enhancing Water Solubility for Medical Applications

Zafar et al. (2018) reported on efforts to increase the water solubility of thieno[2,3-b]pyridines for clinical applications. They modified the structure to a 1H-pyrrolo[2,3-b]pyridine core, significantly enhancing solubility, albeit with reduced activity against cancer cells (Zafar et al., 2018).

Anticancer Activity

The anticancer potential of pyrrolyl-pyridine derivatives, including 1H-pyrrolo[2,3-b]pyridines, has been a significant area of study. Mallisetty et al. (2023) synthesized compounds showing significant activity against human cervical and breast cancer cell lines (Mallisetty et al., 2023). Similarly, Carbone et al. (2013) synthesized nortopsentin analogues from 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating cytotoxic effects in mesothelioma models (Carbone et al., 2013).

Chemical Properties and Reactions

Research by Parrick et al. (1989) into the chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives, including 3,3-dibromo variants, provided insights into their reactivity and potential applications (Parrick et al., 1989). Wójcicka and Redzicka (2021) reviewed the pharmacological properties of pyrrolo[3,4-c]pyridine derivatives, showcasing the broad spectrum of activities of this class of compounds (Wójcicka & Redzicka, 2021).

Polymer Science Applications

Monmoton et al. (2008) explored the synthesis of hyperbranched polyelectrolytes from 3,5-bis(bromomethyl)pyridine derivatives, demonstrating the compound's utility in polymer science (Monmoton et al., 2008).

Regioselective Functionalization

Minakata et al. (1992) achieved selective functionalization of 1H-pyrrolo[2,3-b]pyridine, including halogenation and cyano group introduction, demonstrating the compound's utility in targeted chemical modifications (Minakata et al., 1992).

Mass Spectrometry and Fragmentation Studies

Herbert and Wibberley (1970) provided insights into the mass spectra and fragmentation pathways of 1H-pyrrolo[2,3-b]pyridines, aiding in understanding their behavior under electron impact (Herbert & Wibberley, 1970).

Novel Synthesis Approaches

Alekseyev et al. (2015) developed a novel synthesis approach for 5-bromo-1H-pyrrolo[2,3-b]pyridines, expanding the methods for constructing such frameworks (Alekseyev et al., 2015).

Future Directions

The research on 1H-pyrrolo[2,3-b]pyridine derivatives is ongoing, with a focus on developing a class of these derivatives targeting FGFR with development prospects . These compounds could potentially be used in cancer therapy .

Biochemical Analysis

Biochemical Properties

3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and receptors. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and angiogenesis . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of effectiveness. The interaction between this compound and FGFRs involves binding to the receptor’s active site, thereby preventing the phosphorylation and activation of downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. In various cell types, including cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . The inhibition of FGFR signaling by this compound disrupts critical pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell survival and increased programmed cell death . Additionally, the compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with target biomolecules. The compound’s bromine atoms enhance its binding affinity to the active sites of FGFRs, resulting in competitive inhibition . This inhibition prevents the autophosphorylation of tyrosine residues within the receptor, thereby blocking the activation of downstream signaling cascades . Furthermore, this compound may also interact with other proteins and enzymes involved in cellular metabolism and gene expression, contributing to its overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of cell proliferation and consistent induction of apoptosis . These findings suggest that the compound maintains its biochemical activity over extended periods, making it a reliable tool for research applications.

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of tumor growth and increased apoptosis in cancer models . At elevated doses, this compound may also induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound has been shown to affect the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification . Additionally, this compound may influence metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis . These interactions contribute to the compound’s overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . Transporters involved in the uptake and efflux of this compound play a crucial role in regulating its intracellular concentration and distribution . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation and ubiquitination, may influence the subcellular distribution of this compound and its ability to modulate cellular processes . These findings provide insights into the mechanisms underlying the compound’s biochemical activity and potential therapeutic applications.

Properties

IUPAC Name

3,5-dibromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYBAFJGRDWBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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